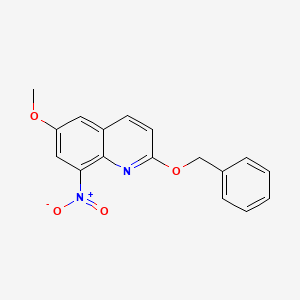

2-Benzyloxy-6-methoxy-8-nitroquinoline

CAS No.: 52824-30-3

Cat. No.: VC19624775

Molecular Formula: C17H14N2O4

Molecular Weight: 310.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52824-30-3 |

|---|---|

| Molecular Formula | C17H14N2O4 |

| Molecular Weight | 310.30 g/mol |

| IUPAC Name | 6-methoxy-8-nitro-2-phenylmethoxyquinoline |

| Standard InChI | InChI=1S/C17H14N2O4/c1-22-14-9-13-7-8-16(18-17(13)15(10-14)19(20)21)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

| Standard InChI Key | XGRBNEHTZVNCIW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C2C(=C1)C=CC(=N2)OCC3=CC=CC=C3)[N+](=O)[O-] |

Introduction

Chemical Synthesis and Structural Modification

Core Synthesis via Skraup Reaction

The quinoline backbone of 2-benzyloxy-6-methoxy-8-nitroquinoline is typically constructed using the Skraup synthesis. This method involves cyclizing 4-alkoxy-6-methoxy-2-nitroanilines with acrolein in the presence of arsenic(V) oxide and o-phosphoric acid at 100°C . The reaction proceeds via electrophilic aromatic substitution, forming the bicyclic quinoline structure. Subsequent nitration at the 8-position introduces the nitro group, a critical pharmacophore for biological activity .

Silver-Catalyzed Alkylation

To enhance steric bulk and metabolic stability, a 2-tert-butyl group is introduced via silver-catalyzed radical oxidative decarboxylation. Trimethylacetic acid reacts with the quinoline intermediate in acetonitrile and 10% H₂SO₄ at 80°C, facilitated by ammonium persulfate. This step generates 2-tert-butyl-5-alkoxy-6-methoxy-8-nitroquinolines (e.g., compounds 12–22 in ), with yields optimized through silica gel chromatography .

Reduction and Functionalization

Catalytic hydrogenation of the nitro group using Raney nickel in ethanol produces the corresponding 8-aminoquinoline derivatives (e.g., 23–33) . These intermediates are further functionalized via condensation with 2-(4-bromopentyl)-1,3-isoindolinedione, followed by hydrazinolysis to yield N⁸-(4-amino-1-methylbutyl)-substituted quinolinamines (e.g., 45–55) .

Spectral Characterization and Physicochemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for key intermediates and final products reveal distinct aromatic proton environments. For example:

-

5-Butoxy-2-tert-butyl-6-methoxy-8-nitroquinoline (12): δ 8.43 (d, J = 9.03 Hz, 1H), 7.90 (s, 1H), 7.59 (d, J = 9.03 Hz, 1H), 4.26 (t, J = 6.65 Hz, 2H), 4.01 (s, 3H) .

-

2-tert-Butyl-5-heptyloxy-6-methoxy-4-methyl-8-nitroquinoline (20): δ 7.74 (s, 1H), 4.08 (t, J = 6.90 Hz, 2H), 2.88 (d, J = 0.75 Hz, 3H) .

High-Resolution Mass Spectrometry (HRMS)

HRMS-ESI data confirm molecular ion peaks aligned with theoretical values:

Physicochemical Properties

While experimental pKa values for this specific compound are unreported, analogous quinoline derivatives exhibit pKa ranges of 2.0–5.0 for the nitro group and 8.0–10.0 for aromatic amines . The logP value, estimated at 3.5–4.0, suggests moderate lipophilicity conducive to membrane permeability.

Biological Activities and Mechanisms

Antimalarial Activity

2-Benzyloxy-6-methoxy-8-nitroquinoline derivatives demonstrate potent activity against Plasmodium falciparum strains:

-

Drug-resistant W2 strain: IC₅₀ = 22–4760 ng/mL .

The nitro group facilitates redox cycling, generating reactive oxygen species that disrupt parasite mitochondrial function .

Antimicrobial and Antileishmanial Effects

Amino acid conjugates of 8-quinolinamines exhibit broad-spectrum activity against Leishmania donovani (IC₅₀ = 1.2–5.6 µM) and bacterial pathogens like Staphylococcus aureus (MIC = 2–8 µg/mL) .

Therapeutic Applications and Clinical Relevance

Malaria Chemotherapy

Lead compounds cure 100% of Plasmodium berghei-infected mice at 25 mg/kg/day and multidrug-resistant P. yoelii nigeriensis at 50 mg/kg/day . The 2-tert-butyl and pentaloxy substituents optimize pharmacokinetic profiles, reducing hepatic clearance .

Oncology Drug Development

Quinoline-based EGFR inhibitors are under preclinical evaluation for solid tumors. Conjugation with amino acids (e.g., 90–123) improves water solubility and tumor targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume